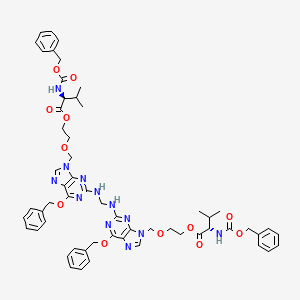

![molecular formula C12H23N3O2 B584315 2-Boc-Octahydropyrazino[1,2-a]pyrazine CAS No. 1159825-34-9](/img/structure/B584315.png)

2-Boc-Octahydropyrazino[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1159825-34-9 . Its IUPAC name is tert-butyl octahydro-2H-pyrazino [1,2-a]pyrazine-2-carboxylate . The molecular weight of this compound is 241.33 .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H23N3O2 . The InChI code for this compound is 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 .

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including structures similar to 2-Boc-Octahydropyrazino[1,2-a]pyrazine, have been extensively studied for their pharmacological properties. These compounds have shown a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatment for arteriosclerosis, and antiviral effects. The significant pharmacological effects of pyrazine derivatives have spurred interest in further studies aimed at rationalizing these biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012). Additionally, pyrazine derivatives have been found to possess notable pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system, with some becoming clinically used drugs worldwide (Doležal & Zítko, 2015).

Pyrazine Synthesis and Applications in Food Science

In food science, pyrazines play a crucial role in contributing to the baking, roasted, and nutty flavors of food products, synthesized mainly through the Maillard reaction. Control strategies for pyrazine generation have been emphasized, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies to promote or inhibit pyrazine formation depending on the desired outcome. These strategies are applicable for achieving control over pyrazine content in the food industry, enhancing flavor profiles or reducing undesirable compounds (Yu et al., 2021).

Pyrazine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrazine and phenazine derivatives are highlighted for their therapeutic value and interesting reactivity profiles. These compounds have shown potential in the treatment of diseases, supported by innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The versatility and promise of these heterocycles in medicine underscore the potential of compounds like this compound in contributing to new therapeutic agents (Huigens et al., 2022).

Safety and Hazards

The safety information available indicates that “2-Boc-Octahydropyrazino[1,2-a]pyrazine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCNNDSNMODGFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672219 |

Source

|

| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159825-34-9 |

Source

|

| Record name | 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

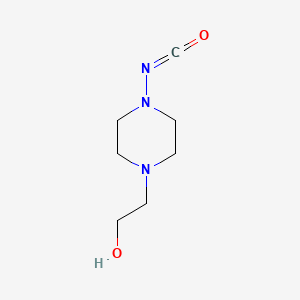

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

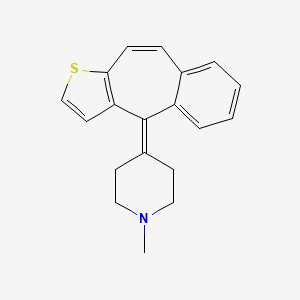

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

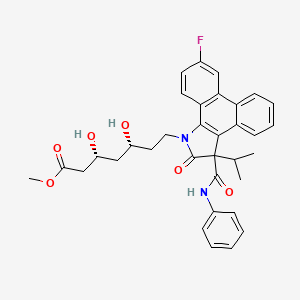

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)